molecular formula C12H12N2O2 B14777906 (E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one

(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B14777906
M. Wt: 216.24 g/mol
InChI Key: VSWRYUOWTBLHIN-UHFFFAOYSA-N
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Description

(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the condensation of benzo[d]oxazole-7-carbaldehyde with dimethylamine in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding oxazole derivative.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of (E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.

    Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A parent compound with similar structural features but lacking the dimethylamino and prop-2-en-1-one moieties.

    Benzimidazole: Another heterocyclic compound with similar biological activities but differing in the nitrogen atom position within the ring structure.

    Oxazole: A structurally related compound with a different heterocyclic ring system.

Uniqueness

(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the prop-2-en-1-one moiety contributes to its ability to form stable complexes with metal ions and other molecules.

Properties

IUPAC Name

1-(1,3-benzoxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)7-6-11(15)9-4-3-5-10-12(9)16-8-13-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWRYUOWTBLHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C2C(=CC=C1)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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